molecular formula C21H16F3N3 B3017397 5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole CAS No. 1935723-06-0

5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole

Cat. No.: B3017397
CAS No.: 1935723-06-0
M. Wt: 367.375
InChI Key: DBMWWIZVLWQASC-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazole ring, a pyrrole ring, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps like diazotization, condensation, and cyclization, with careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

Compared to similar compounds, 5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity .

Properties

IUPAC Name

5-methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3/c1-14-19(15-7-3-2-4-8-15)26-20(25-14)16-11-12-27(13-16)18-10-6-5-9-17(18)21(22,23)24/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMWWIZVLWQASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CN(C=C2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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